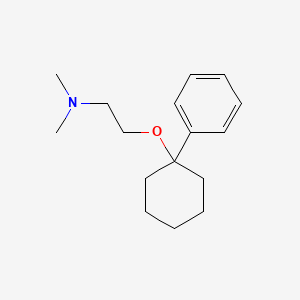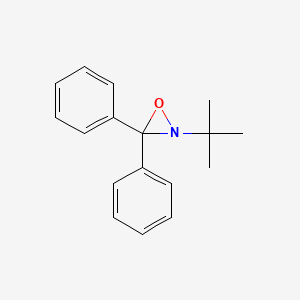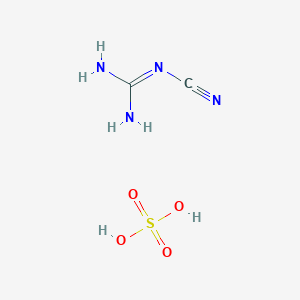
Guanidine, cyano-, sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Guanidine, cyano-, sulfate can be synthesized through the reaction of cyanamide with ammonium salts under alkaline conditions . The reaction typically involves heating cyanamide with ammonium sulfate, resulting in the formation of this compound. This process can be catalyzed by transition metals to improve efficiency .
Industrial Production Methods: Industrial production of this compound often involves the chemical method of melting ammonium salts with urea . This method is cost-effective and yields high-purity products. Additionally, this compound can be produced from urea production wastes, making it an environmentally friendly option .
Análisis De Reacciones Químicas
Types of Reactions: Guanidine, cyano-, sulfate undergoes various chemical reactions, including nucleophilic substitution and nucleophilic addition . These reactions are facilitated by the presence of the cyano group, which acts as an electrophile.
Common Reagents and Conditions: Common reagents used in reactions with this compound include alkyl halides, acyl chlorides, and unsaturated compounds . These reactions typically occur under mild conditions, often in the presence of a base or a catalyst.
Major Products Formed: The major products formed from reactions involving this compound include substituted guanidines and other nitrogen-containing compounds . These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Aplicaciones Científicas De Investigación
Guanidine, cyano-, sulfate has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds . In biology, it serves as a precursor for the synthesis of biologically active molecules, including DNA minor groove binders and kinase inhibitors . In medicine, guanidine derivatives are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders . Additionally, this compound is used in the production of plastics, resins, and other industrial materials .
Mecanismo De Acción
The mechanism of action of guanidine, cyano-, sulfate involves its ability to act as a nucleophile in various chemical reactions . The cyano group enhances its reactivity, allowing it to participate in nucleophilic substitution and addition reactions. In biological systems, guanidine derivatives can inhibit voltage-gated potassium channels, leading to enhanced release of neurotransmitters such as acetylcholine . This mechanism is particularly relevant in the context of neurological research and drug development.
Comparación Con Compuestos Similares
Guanidine, cyano-, sulfate is unique compared to other guanidine derivatives due to the presence of the cyano group, which significantly enhances its reactivity . Similar compounds include acetylguanidine and other substituted guanidines, which also exhibit nucleophilic properties but differ in their specific reactivity and applications . The unique combination of the cyano and sulfate groups in this compound makes it particularly valuable in industrial and research applications.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable reagent and intermediate in the synthesis of a wide range of products. Continued research and development in this area are likely to uncover even more applications and benefits of this compound.
Propiedades
Número CAS |
40529-30-4 |
|---|---|
Fórmula molecular |
C2H6N4O4S |
Peso molecular |
182.16 g/mol |
Nombre IUPAC |
2-cyanoguanidine;sulfuric acid |
InChI |
InChI=1S/C2H4N4.H2O4S/c3-1-6-2(4)5;1-5(2,3)4/h(H4,4,5,6);(H2,1,2,3,4) |
Clave InChI |
ZHPDOBDGGAXVTC-UHFFFAOYSA-N |
SMILES canónico |
C(#N)N=C(N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)

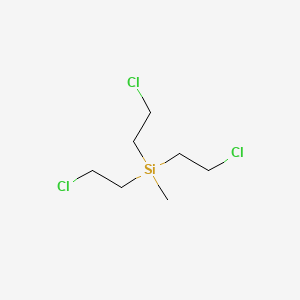
![1-[(4-Chlorophenyl)methylidene]-1H-indene](/img/structure/B14660823.png)
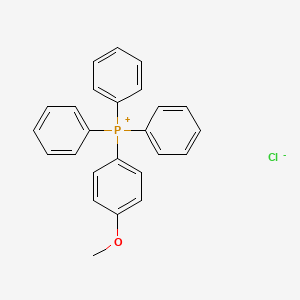
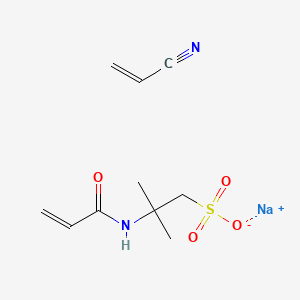
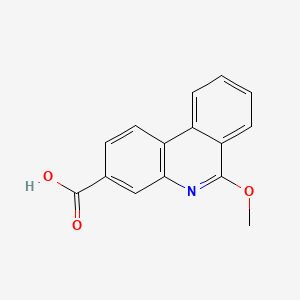
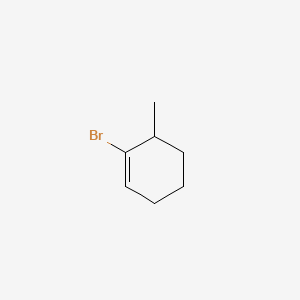
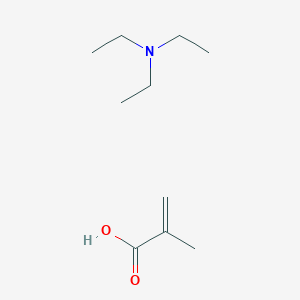
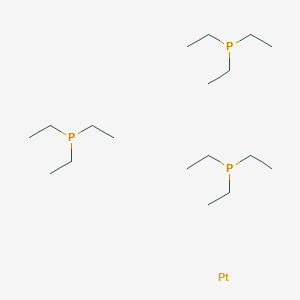
![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)
